Salicortin
Overview
Description
Salicortin is a phenolic glucoside produced in Salicaceae as a chemical defense against herbivory . It is found in many plants such as Populus and Salix species . The specialist lepidopteran herbivorous larvae of Cerura vinula are able to overcome this defense .
Synthesis Analysis
Salicylate-containing phenolic glycosides (PGs) are abundant and often play a dominant role in plant-herbivore interactions of Populus and Salix species (family Salicaceae), but the biosynthetic pathway to PGs remains unclear . Cinnamic acid (CA) is thought to be a precursor of the salicyl moiety of PGs .
Molecular Structure Analysis
Salicortin has a molecular formula of C20H24O10 . It contains total 56 bond(s); 32 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s) .
Chemical Reactions Analysis
Salicortin metabolism in C. vinula proceeds through deglucosylation and ester hydrolysis, after which saligenin is oxidatively transformed into salicylic acid and, eventually, conjugated to quinic acid .
Physical And Chemical Properties Analysis
Salicortin has a molecular weight of 424.40 . It has a boiling point of 664.8±55.0°C (Predicted), a melting point of 141-142°C, and a density of 1.531±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Specific Scientific Field
This research falls under the field of Biochemistry and Molecular Biology .
Summary of the Application
Salicortin, a compound found in the twigs of the Weeping Willow (Salix pseudolasiogyne), has been studied for its anti-adipogenic effects in 3T3-L1 cells . Adipogenesis is the process by which preadipocytes differentiate into adipocytes, which are fat cells. Inhibiting this process could potentially be beneficial in the treatment of obesity .
Methods of Application or Experimental Procedures
The isolated compounds were evaluated for their anti-adipogenic effects in 3T3-L1 cells . Both salicortinol and salicortin were found to significantly inhibit adipocyte differentiation in 3T3-L1 cells . In particular, salicortin exhibited a strong inhibitory effect on lipid accumulation .
Results or Outcomes
Salicortin inhibited the expression of lipogenic and adipogenic transcription factors, including FASN, FABP4, C/EBPα, C/EBPβ, and PPARγ, without inducing cytotoxicity . These results suggest that salicortin could be a potential therapeutic compound for the prevention or treatment of metabolic disorders such as obesity .
Salicortin-Derivatives Inhibit Adipogenesis in 3T3-L1 Cells
Specific Scientific Field
This research also falls under the field of Biochemistry and Molecular Biology .
Summary of the Application
Salicortin-derivatives from Salix pseudo-lasiogyne twigs have been found to inhibit adipogenesis in 3T3-L1 cells via modulation of C/EBPα and SREBP1c dependent pathway .
Methods of Application or Experimental Procedures
Five salicortin derivatives isolated from an EtOAc fraction of Salix pseudo-lasiogyne were found to significantly inhibit adipocyte differentiation in 3T3-L1 cells . In particular, 2′,6′-O-acetylsalicortin had the most potent inhibitory activity on adipocyte differentiation, with an IC50 value of 11.6 μM .
Results or Outcomes
2′,6′-O-acetylsalicortin suppressed mRNA expression levels of C/EBPβ during the early stage of adipocyte differentiation and stearoyl coenzyme A desaturase 1 (SCD-1), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS) expression, target genes of SREBP1c . This suggests that the anti-adipogenesis mechanism of 2′,6′-O-acetylsalicortin may be mediated via down-regulation of C/EBPα and SREBP1c dependent pathways .
Future Directions
properties
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDNLUMNELLDDD-QZFWYPLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952264 | |
Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicortin | |
CAS RN |
29836-41-7 | |
Record name | Salicortin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALICORTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI29948E0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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